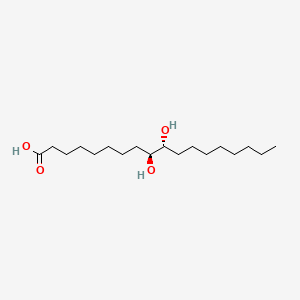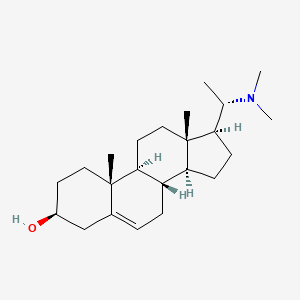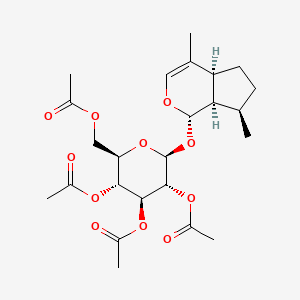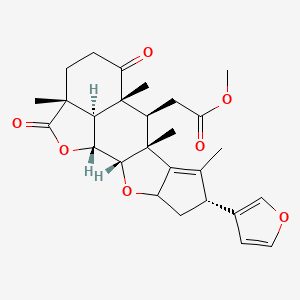
左旋门冬氨酸钙
描述
Calcium levulinate is a relatively new compound produced from a direct reaction between L- or levulinic acid levulose and calcium hydroxide . It is used as a calcium supplement and has a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate . This formulation is considered a low molecular weight organic calcium ion type that is easily absorbed through the intestinal wall . It is intended for use as a food fortifier, to fortify foods like sauces, condiments, beer, beverages, milk and milk products, soy milk and soy products with calcium nutrition .
Synthesis Analysis
Calcium levulinate is produced from a direct reaction between L- or levulinic acid levulose and calcium hydroxide . Eight metal levulinate salts of Mg 2+, Ca 2+, Sr 2+, Ba 2+, La 3+, Fe 3+, Cu 2+, and Zn 2+ were prepared by reacting the corresponding hydroxides with equivalent amounts of levulinic acid in water .
Molecular Structure Analysis
The molecular formula of calcium levulinate is C10H14CaO6 . Its average mass is 270.293 Da and its monoisotopic mass is 270.041626 Da .
Chemical Reactions Analysis
The resultant calcium levulinate formulation, when used as a calcium supplement, possesses a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate . Moreover, this formulation also demonstrates a high solubility of more than 30% at 25℃ .
Physical And Chemical Properties Analysis
Calcium levulinate is a white crystal or granular powder . It has a high solubility of more than 30% at 25℃ .
科学研究应用
Pharmaceutical Industry: Mussel Shell Derived Calcium Levulinate
Methods: The process involves deproteinizing shell powder by calcination, followed by treatment with levulinic acid to synthesize calcium levulinate .
Results: The synthesized calcium levulinate from mussel shells has been evaluated for toxicity using the Constantinescu phytobiological method and found to be non-toxic at lower concentrations .
Intravenous Solutions: Non-Irritating Calcium Supplement
Application: Calcium levulinate solution for injection is reported to be non-irritating for intravenous administration, offering a stable and non-crystallizing alternative to other calcium salts .
Food Fortification: Enhancing Calcium Nutrition
Usage: Calcium levulinate is used as a food fortifier to enrich various foods and beverages, including sauces, condiments, beer, soft drinks, milk products, and soy products, with essential calcium nutrition . Benefits : It is a low molecular weight organic calcium ion type that is easily absorbed through the intestinal wall, making it an effective means of calcium supplementation .
Calcium Supplementation: Tablets, Capsules, and Injections
Formulation: This compound can be used alone or combined with other calcium compounds for the preparation of pharmaceutical tablets, capsules, or injections . Significance : As a relatively new option for calcium supplementation, calcium levulinate provides a higher calcium content than traditional supplements like calcium lactate .
Bone Health: A New Era in Bone Strength
Research: Studies have indicated the potential of calcium levulinate in promoting bone health and strength . Implications : The findings suggest that calcium levulinate could be a valuable addition to treatments and supplements aimed at improving bone density and preventing osteoporosis .
Synergistic Effects: Combined Use with Other Compounds
作用机制
Target of Action
Calcium levulinate, like most calcium supplements, primarily targets the intestinal wall . The intestinal wall plays a crucial role in the absorption of nutrients, including calcium, from the diet into the bloodstream.
Mode of Action
Once administered, calcium levulinate dissociates in the body, releasing supplemental calcium ions . These ions are then absorbed across the intestinal wall, serving to enhance calcium stores in the body .
Biochemical Pathways
The biochemical pathway affected by calcium levulinate is the calcium absorption pathway in the intestines . By increasing the availability of calcium ions, calcium levulinate supplementation can help maintain normal physiological functions that rely on calcium, such as bone health, muscle function, and nerve transmission.
Pharmacokinetics
Calcium levulinate is considered a low molecular weight organic calcium ion type that is easily absorbed through the intestinal wall . This high bioavailability means that a significant proportion of the calcium in calcium levulinate can be absorbed and utilized by the body. The resultant calcium levulinate formulation, when used as a calcium supplement, possesses a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate .
Result of Action
The primary result of calcium levulinate’s action is the enhancement of calcium stores in the body . This can have several beneficial effects, including supporting bone development, aiding muscle function, and facilitating nerve transmission. In essence, calcium levulinate is ultimately a relatively new calcium supplementation option .
Action Environment
The action of calcium levulinate is influenced by the environment in the stomach. With a neutral pH (around 7), calcium levulinate seamlessly integrates with the stomach’s natural rhythm, minimizing disruption and keeping your digestive symphony flowing smoothly . This makes it a versatile hero, perfect for fortifying a wide range of everyday essentials .
安全和危害
未来方向
Levulinic acid (LA) and its valuable derivatives are in great demand in various applications. LA manufacturing from renewable resources through biorefinery processes has gained significant attention in sustainable LA production . The advancement of various separation techniques used for LA extraction is required to fulfill the growing demand for LA products .
属性
IUPAC Name |
calcium;4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKDPOQXVKRLEP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-76-2 (Parent) | |
| Record name | Calcium levulinate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8060454 | |
| Record name | Pentanoic acid, 4-oxo-, calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS] | |
| Record name | Calcium levulinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20112 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Much like most calcium supplements, once calcium levulinate dissociates in the body after administration, absorption of the supplemental calcium ions across the intestinal wall serves to enhance calcium stores in the body. Regardless, levulinic acid (LA) is a commonly used chemical with one carbonyl group, one carboxyl group, and alpha-H comprised in its inner structure, which belongs to short-chain and non-volatile fatty acids. Moreover, the carbon-oxygen double bond from LA's carbonyl group possesses a strong polarity, where the oxygen atom has a stronger electron attracting ability compared to the carbon atom, such that the pi electron will ultimately transfer into the greater electronegative oxygen, therefore resulting in the formation of a positive charge center in the carbon atom. The electrophilic center of the carbon atom subsequently plays a critical role when the carbonyl group performs chemical reactions. Owing to the relatively strong electron receptor effect of the oxygen atom of the carbonyl group, LA has higher dissociation constants than a common saturated acid, which allows it to possess a stronger corresponding acidity. Furthermore, LA can be isomerized into the enol-isomer, owing to the presence of the carbonyl group. The chemical structure of LA consequently has several highly active sites, which facilitates it being used as a chemical platform for preparing many other chemical products. For example, the special structure of LA allows various kinds of products to be generated by way of esterification, halogenation, hydrogenation, oxy-dehydrogenation, and/or condensation, among many other methods. | |
| Record name | Calcium levulinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Calcium levulinate | |
CAS RN |
591-64-0 | |
| Record name | Calcium levulinate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium levulinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentanoic acid, 4-oxo-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 4-oxo-, calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium bis(4-oxovalerate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM LEVULINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ966USIL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester](/img/structure/B1209473.png)